N,N-Diisopropyl-1H-indole-3-carboxamide
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Overview
Description
N,N-Diisopropyl-1H-indole-3-carboxamide: is a chemical compound with the molecular formula C15H20N2O and a molecular weight of 244.33 g/mol It is an indole derivative, which means it contains an indole ring structure, a common feature in many biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diisopropyl-1H-indole-3-carboxamide typically involves the reaction of indole-3-carboxylic acid with diisopropylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N,N-Diisopropyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
N,N-Diisopropyl-1H-indole-3-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N-Diisopropyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The indole ring structure allows it to form hydrogen bonds and π-π interactions with enzymes and receptors, potentially inhibiting their activity. This compound may act as an enzyme inhibitor by binding to the active site and preventing substrate access . Additionally, it can modulate receptor activity by interacting with binding sites, influencing signal transduction pathways .
Comparison with Similar Compounds
- N,N-Dimethyl-1H-indole-3-carboxamide
- N,N-Diethyl-1H-indole-3-carboxamide
- N,N-Diisopropyl-1H-indole-2-carboxamide
Comparison: N,N-Diisopropyl-1H-indole-3-carboxamide is unique due to its specific substitution pattern on the indole ring. The presence of diisopropyl groups enhances its steric hindrance and lipophilicity compared to other similar compounds like N,N-Dimethyl-1H-indole-3-carboxamide and N,N-Diethyl-1H-indole-3-carboxamide . This uniqueness can influence its binding affinity and selectivity towards biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N,N-di(propan-2-yl)-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-10(2)17(11(3)4)15(18)13-9-16-14-8-6-5-7-12(13)14/h5-11,16H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFREVDAPBWYNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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